2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperazine ring, which is further substituted with a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine typically involves the reaction of 1-(1,3-benzodioxol-5-ylcarbonyl)piperazine with 2-chloropyrimidine. The reaction is carried out in an anhydrous solvent such as xylene, in the presence of a base like potassium carbonate . The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the benzodioxole ring can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the nucleophile.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Alcohol derivatives of the benzodioxole ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the piperazine and pyrimidine rings can form hydrogen bonds and other interactions with amino acid residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1,3-Benzodioxol-5-ylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted 3-aryloxy-2-hydroxypropanamines
Uniqueness
2-[4-(1,3-Benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine is unique due to its combination of a pyrimidine ring with a benzodioxole-substituted piperazine. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(12-2-3-13-14(10-12)23-11-22-13)19-6-8-20(9-7-19)16-17-4-1-5-18-16/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQZFJEOOQWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.